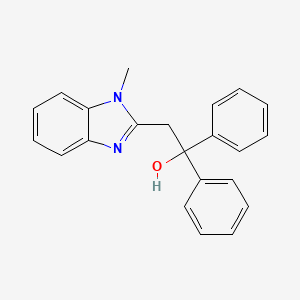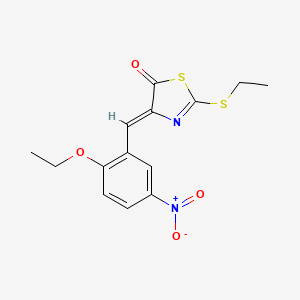![molecular formula C14H10F2N4S B5732622 1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole](/img/structure/B5732622.png)
1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with fluorophenyl and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, where a thiol group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrazole ring or the fluorophenyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding or coordination with metal ions. The sulfanyl group can also contribute to the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole
- 1-(2-Bromophenyl)-5-{[(2-bromophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole
Uniqueness: 1-(2-Fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQNUTUIYELLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)



![2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5732598.png)

![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![3,4-dimethoxy-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5732626.png)

